

A Comparative Analysis of Dyeing Efficiency: Reactive Black 8 Versus Industry Benchmarks

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Compound of Interest

Compound Name: *Reactive Black 8*

Cat. No.: *B1172430*

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This guide provides a detailed comparison of the dyeing efficiency of C.I. **Reactive Black 8** against established industry standards for reactive dyes. The following sections present quantitative performance data, in-depth experimental protocols, and visualizations of the evaluation process to offer a comprehensive resource for researchers and textile industry professionals.

Data Presentation: Performance Metrics

The dyeing efficiency of reactive dyes is determined by several key performance indicators. The table below summarizes these metrics, presenting typical industry standards alongside available data for **Reactive Black 8**.

Performance Parameter	Industry Standard for Reactive Dyes	C.I. Reactive Black 8
Fixation Rate	Varies by dye chemistry; modern high-fixation dyes aim for >85%.[1] Dichlorotriazine dyes may have fixation rates around 60%.[2]	Specific fixation rate data for C.I. Reactive Black 8 is not readily available in the provided search results. However, as a monochlorotriazine dye, its fixation rate would be expected to be moderate to high.
Exhaustion Rate	High exhaustion is desirable to minimize dye in the effluent. Influenced by factors like salt concentration and temperature.[3]	Not specified in the search results.
Light Fastness (ISO 105-B02)	Generally good to excellent (5-7 on a scale of 1-8).[4]	6[5]
Wash Fastness (ISO 105-C06)	Excellent, due to the covalent bond formed with the fiber.[6][7]	5[5]
Perspiration Fastness (ISO 105-E04)	Good to excellent.	Fading: 4-5, Staining: 5[5]
Rubbing Fastness (ISO 105-X12)	Good wet rub fastness is a key benefit of some reactive blacks.[8]	Not specified in the search results.
Solubility	High solubility is crucial for even dyeing.[9] Industry standards for solubility are dye-specific.[10]	Black powder, soluble in water to form a blue-black solution. [5][11]

Experimental Protocols

Accurate benchmarking requires standardized testing procedures. The following are detailed methodologies for key experiments used to evaluate the dyeing efficiency of reactive dyes.

1. Protocol for Exhaust Dyeing and Fixation Rate Determination

This protocol describes a standard laboratory procedure for dyeing a cellulosic substrate (e.g., cotton) with a reactive dye and subsequently determining the fixation rate.

- Materials and Reagents:
 - Pre-scoured and bleached 100% cotton fabric.
 - C.I. **Reactive Black 8**.
 - Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄).
 - Sodium carbonate (Na₂CO₃) or a suitable alkali.
 - A non-ionic soaping agent.
 - Laboratory dyeing apparatus (e.g., AHIBA IR or similar).
 - Spectrophotometer.
- Procedure:
 - Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:10.[\[12\]](#) Add the required amount of **Reactive Black 8** (e.g., 2% on weight of fabric, owf).
 - Dyeing Cycle:
 - Add the cotton fabric to the dyebath.
 - Add a sequestering agent and an anti-creasing agent as needed.[\[12\]](#)
 - Add the required amount of salt (e.g., 80 g/L).[\[12\]](#)
 - Run the machine and allow the dye to exhaust onto the fabric for 30 minutes at a suitable temperature (e.g., 60°C for a hot brand reactive dye).[\[12\]](#)

- Fixation:
 - Add the required amount of alkali (e.g., 5 g/L soda ash) to the dyebath to raise the pH to approximately 10.8-11.[12]
 - Continue the dyeing process for 50-60 minutes to allow the covalent bond to form between the dye and the cellulose.[12]
- Rinsing and Soaping:
 - After dyeing, rinse the fabric with cold water to remove surface alkali and some unfixed dye.[13]
 - Perform a hot wash with a soaping agent (1-2 g/L) at 90-95°C for 15-20 minutes to remove any hydrolyzed and unfixed dye.[13]
 - Follow with a hot rinse and then a final cold rinse.[13]
- Drying: Dry the dyed fabric at a moderate temperature.[13]
- Fixation Rate Calculation: The fixation rate (F) is determined by spectrophotometrically measuring the amount of dye in the initial dyebath, the amount of dye in the exhausted dyebath before rinsing, and the amount of dye removed during the soaping process. The values are used in an appropriate formula to calculate the percentage of dye that has covalently bonded to the fiber.

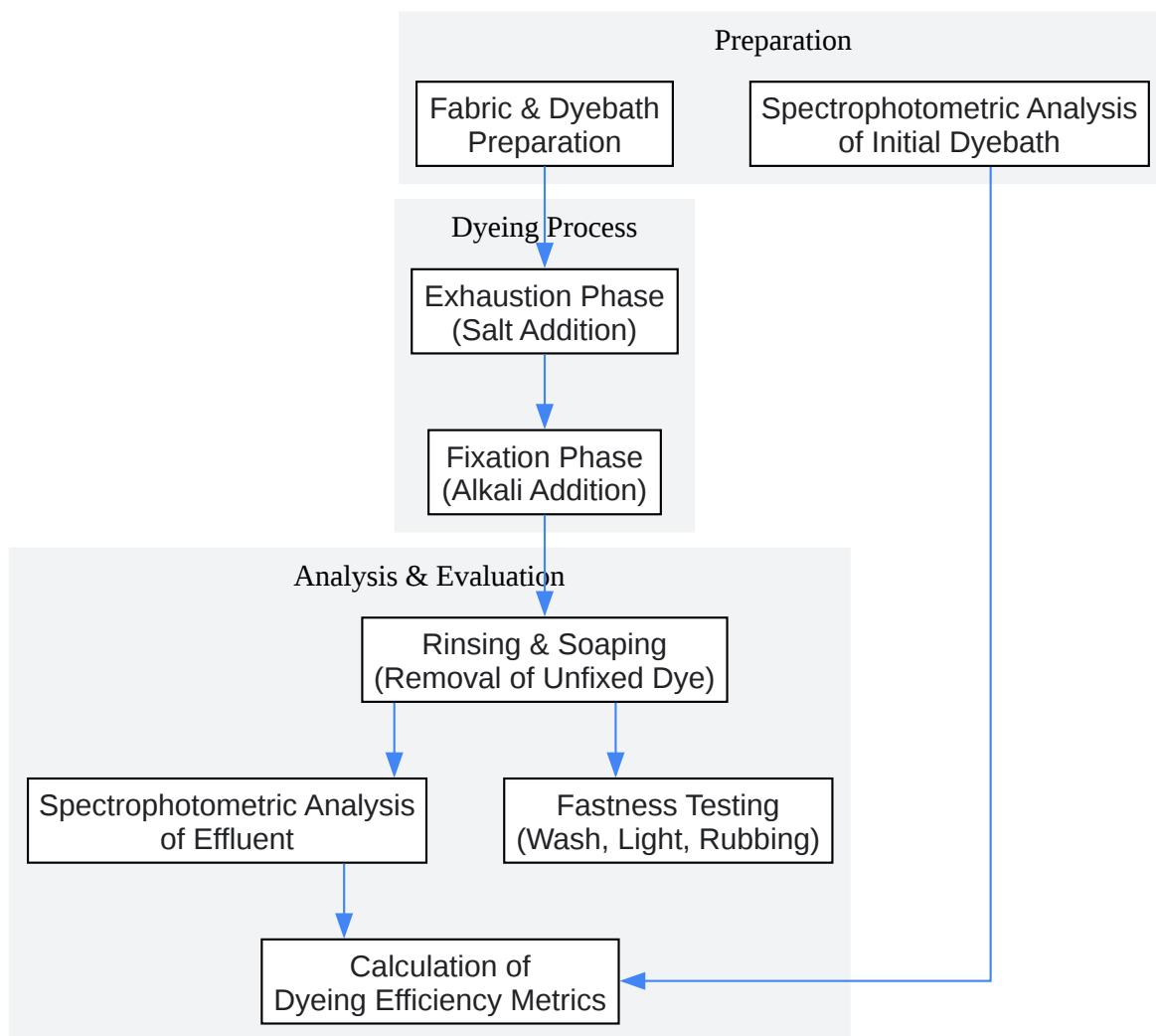
2. Protocol for Fastness Testing

- Light Fastness: Determined according to ISO 105-B02, where the dyed sample is exposed to a standardized artificial light source under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample against the blue wool scale.
- Wash Fastness: Performed according to ISO 105-C06. The dyed sample, in contact with a multifiber fabric, is laundered in a soap solution under specified conditions of time and temperature. The change in color of the sample and the staining of the adjacent multifiber fabric are evaluated using grey scales.

- Rubbing Fastness: Assessed according to ISO 105-X12 using a crockmeter. A dry and a wet white cotton cloth are rubbed against the surface of the dyed sample under a specified pressure. The degree of color transfer to the white cloths is assessed using a grey scale for staining.

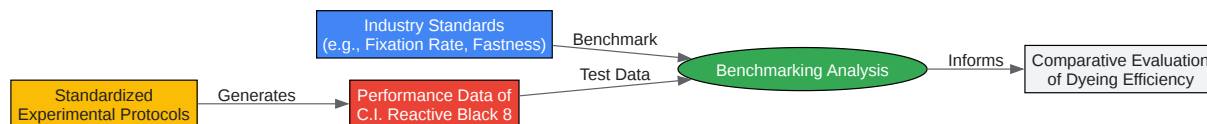
Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the benchmarking process.



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Caption: Experimental workflow for evaluating reactive dye performance.



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Caption: Logical framework for benchmarking **Reactive Black 8**.

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